5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione

Organic Synthesis Process Chemistry Intermediate Characterization

Process chemists require specific heterocyclic intermediates for regulated API synthesis. Generic benzazepines fail to replicate the distinct physicochemical profile needed for Zilpaterol production and impurity method development. - **Precise utility**: Direct precursor to Zilpaterol; also certified as Zilpaterol-des-6-(isopropylamino)-2,7-dione impurity standard for HPLC QC. - **Critical parameters**: Melting point 225-227°C; low aq. solubility (0.61 g/L) enables efficient extraction/crystallization. - **Supply**: Multiple pack sizes available for R&D to pilot scale. Secure global logistics.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 92260-81-6
Cat. No. B027550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione
CAS92260-81-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C3C(=CC=C2)NC(=O)N3C1
InChIInChI=1S/C11H10N2O2/c14-9-5-2-6-13-10-7(9)3-1-4-8(10)12-11(13)15/h1,3-4H,2,5-6H2,(H,12,15)
InChIKeyQDMYVAGJPVQRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione: Core Specifications & Identity


5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione (CAS 92260-81-6) is a heterocyclic organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. Its core structure is defined as an imidazobenzazepine, specifically consisting of an imidazole ring ortho-fused to a benzazepine scaffold [2]. The compound is primarily recognized within industrial and research contexts as a key intermediate in the multi-step synthesis of the β-adrenergic agonist Zilpaterol . Commercially, it is also supplied as a high-purity analytical standard for HPLC analysis and is cataloged as a specified impurity standard (Zilpaterol-des-6-(isopropylamino)-2,7-dione impurity) for pharmaceutical quality control .

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione: Differentiation from Analogs


While numerous imidazobenzazepine and benzazepine derivatives exist, generic substitution of 5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione (CAS 92260-81-6) is not feasible for critical applications. Its specific fused tricyclic system and unsubstituted dione functionality confer distinct physical properties, such as a melting point of 225-227°C and a calculated aqueous solubility of 0.61 g/L, which directly impact its utility in reaction workups and purifications compared to closely related analogs like Desisopropyl Zilpaterol Hydrochloride (CAS 92260-83-8, melting point 250-258°C) [1][2]. Furthermore, its designated role as both a Zilpaterol precursor and a defined impurity standard (Zilpaterol-des-6-(isopropylamino)-2,7-dione) establishes a unique dual-use procurement value that alternative building blocks or generic heterocycles cannot satisfy . The following sections provide quantitative evidence substantiating these critical points of differentiation.

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione: Procurement Evidence


Thermal Stability & Melting Point Differentiation

This compound exhibits a melting point of 225-227°C [1]. This is a significantly lower and sharper thermal transition compared to the closely related intermediate Desisopropyl Zilpaterol Hydrochloride (CAS 92260-83-8), which decomposes over a broader range of 250-258°C [2]. The lower, well-defined melting point of the target compound facilitates its purification via recrystallization and ensures a more predictable phase behavior during reaction work-up and isolation.

Organic Synthesis Process Chemistry Intermediate Characterization

Aqueous Solubility Profile

The compound's calculated aqueous solubility is very low, at 0.61 g/L at 25°C [1]. In contrast, the final drug substance Zilpaterol hydrochloride is reported to be very soluble in water (~50% w/v) . The target intermediate's low aqueous solubility dictates its behavior in biphasic reactions and aqueous washes, making it easily recoverable from aqueous mixtures, whereas the final product requires different isolation strategies.

Process Chemistry Formulation Analytical Chemistry

Certified Analytical Reference Standard & Impurity Marker

This specific compound is commercially cataloged and supplied as an analytical reference standard for use in HPLC analysis . It is officially designated as the 'Zilpaterol-des-6-(isopropylamino)-2,7-dione impurity' . This dual identity as both a synthetic intermediate and a certified impurity standard is a unique characteristic that is not shared by alternative synthetic building blocks or generic heterocyclic scaffolds.

Analytical Chemistry Quality Control Pharmaceutical Analysis

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione: Validated Applications


Zilpaterol Synthesis & Scale-Up

This compound is a key intermediate in the synthesis of Zilpaterol . Its well-defined melting point of 225-227°C [1] and low aqueous solubility (0.61 g/L) [2] are critical parameters for optimizing reaction conditions and purification steps. Process chemists can leverage its low water solubility to design efficient liquid-liquid extractions and crystallizations, minimizing product loss and improving overall yield.

Analytical Method Development for Zilpaterol Purity

As a certified analytical standard for the impurity Zilpaterol-des-6-(isopropylamino)-2,7-dione , this compound is essential for developing and validating HPLC methods to quantify this specific impurity in Zilpaterol API. Its unique retention time and spectral properties allow for the accurate assessment of pharmaceutical purity, ensuring compliance with regulatory specifications.

Imidazobenzazepine Chemical Space Exploration

The compound serves as a valuable scaffold for generating novel imidazobenzazepine derivatives [3]. Its unsubstituted dione core provides multiple sites for regioselective functionalization. The specific physical properties, such as its melting point and solubility, make it a convenient starting material for library synthesis and SAR studies aimed at discovering new bioactive molecules within this heterocyclic class.

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